molecular formula C5H12 B1171970 2-METHYLBUTANE-D12 (ISOPENTANE) 98 CAS No. 13351-96-7

2-METHYLBUTANE-D12 (ISOPENTANE) 98

Cat. No.: B1171970
CAS No.: 13351-96-7
M. Wt: 84.22 g/mol
InChI Key: QWTDNUCVQCZILF-WWKUACGSSA-N
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Description

2-Methylbutane-D12, also known as isopentane-D12, is a deuterated form of 2-methylbutane. It is a branched-chain, saturated hydrocarbon with the molecular formula (CD3)2CDCD2CD3. This compound is often used in various scientific applications due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutane-D12 typically involves the deuteration of 2-methylbutane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in 2-methylbutane are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

In an industrial setting, the production of 2-Methylbutane-D12 involves large-scale catalytic exchange reactions. The process is optimized to achieve high isotopic purity, typically around 98 atom % D. The deuterated compound is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-D12 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2) under UV light

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

2-Methylbutane-D12 is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which minimizes background signals.

    Biology: It is employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium-labeled compounds help trace biochemical reactions.

    Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: It is utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methylbutane-D12 primarily involves its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biochemical studies, the presence of deuterium can alter reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .

Comparison with Similar Compounds

2-Methylbutane-D12 is unique due to its high isotopic purity and deuterated nature. Similar compounds include:

These compounds share similar applications in NMR spectroscopy and biochemical studies but differ in their structural properties and specific uses.

Properties

CAS No.

13351-96-7

Molecular Formula

C5H12

Molecular Weight

84.22 g/mol

IUPAC Name

1,1,1,2,2,3,4,4,4-nonadeuterio-3-(trideuteriomethyl)butane

InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D

InChI Key

QWTDNUCVQCZILF-WWKUACGSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CCC(C)C

Origin of Product

United States

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